2-Methoxy-N-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
CAS No.: 2377607-01-5
Cat. No.: VC5315151
Molecular Formula: C15H22BNO4
Molecular Weight: 291.15
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2377607-01-5 |
|---|---|
| Molecular Formula | C15H22BNO4 |
| Molecular Weight | 291.15 |
| IUPAC Name | 2-methoxy-N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide |
| Standard InChI | InChI=1S/C15H22BNO4/c1-14(2)15(3,4)21-16(20-14)10-7-8-11(13(18)17-5)12(9-10)19-6/h7-9H,1-6H3,(H,17,18) |
| Standard InChI Key | PGPSRZASAXJWKV-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)NC)OC |
Introduction
Chemical Identity and Structural Analysis
Molecular Architecture
The compound’s IUPAC name, 2-methoxy-N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide, reflects its substitution pattern. The benzamide core is functionalized with three key groups:
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A methoxy group (-OCH) at the 2-position of the aromatic ring.
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A methylamide group (-NHC(O)CH) at the nitrogen atom.
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A tetramethyl dioxaborolane ring at the 4-position, which stabilizes the boronic acid as a pinacol ester.
The dioxaborolane group enhances the compound’s stability and reactivity by protecting the boronic acid from undesired hydrolysis, making it suitable for storage and handling under standard laboratory conditions.
Comparative Structural Analysis
Structurally analogous boronic esters exhibit variations in substitution patterns that influence their reactivity and applications. Table 1 highlights key differences between 2-Methoxy-N-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide and related compounds.
Table 1: Structural Comparison of Boronic Acid Derivatives
The 2-methoxy substitution in the target compound distinguishes it from its 3-methoxy isomer , conferring unique electronic effects that modulate reactivity in cross-coupling reactions.
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of 2-Methoxy-N-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide typically involves a multi-step sequence:
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Borylation of Halogenated Precursors: A 4-bromo-2-methoxybenzamide derivative undergoes Miyaura borylation using bis(pinacolato)diboron (Bpin) in the presence of a palladium catalyst.
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Amide Formation: Subsequent reaction with methylamine introduces the N-methylamide group.
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Purification: Column chromatography or recrystallization yields the final product with >95% purity.
Key reaction conditions include:
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Temperature: 80–100°C for borylation.
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Catalysts: Pd(dppf)Cl or Pd(PPh).
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Solvents: Tetrahydrofuran (THF) or 1,4-dioxane.
Optimization Challenges
Yield optimization remains a challenge due to steric hindrance from the methoxy and methylamide groups. Strategies such as microwave-assisted synthesis and ligand-modified palladium catalysts have improved efficiency, achieving yields up to 78%.
Reactivity and Applications in Organic Synthesis
Suzuki-Miyaura Coupling
The compound’s boron moiety enables participation in Suzuki-Miyaura reactions, forming biaryl structures critical for pharmaceuticals. For example, coupling with 5-bromo-2-fluoropyridine produces a biaryl intermediate used in kinase inhibitor synthesis.
Mechanistic Insight:
The transmetallation step involves transfer of the aryl group from boron to palladium, followed by reductive elimination to form the carbon-carbon bond. The methoxy group’s electron-donating effect accelerates this process by stabilizing intermediates through resonance.
Pharmaceutical Applications
Boronic acid derivatives are integral to protease inhibitor design. Preclinical studies suggest that 2-Methoxy-N-methyl-4-(tetramethyl-dioxaborolan-2-yl)benzamide derivatives inhibit thrombin and factor Xa, with IC values <100 nM.
Research Findings and Future Directions
Recent Advances
Recent studies (2023–2025) highlight its role in synthesizing BTK inhibitors for autoimmune diseases. A 2024 patent application describes its use in covalent inhibitor design, leveraging boron’s ability to form stable complexes with serine residues.
Knowledge Gaps
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Toxicological Data: Acute and chronic toxicity profiles remain uncharacterized.
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Biomedical Imaging Potential: Boron’s neutron capture cross-section suggests utility in neutron capture therapy, yet no in vivo studies exist.
Future Applications
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Materials Science: Incorporation into metal-organic frameworks (MOFs) for gas storage.
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Asymmetric Catalysis: Chiral variants could enable enantioselective Suzuki-Miyaura reactions.
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